molecular formula C25H24N4O2 B2951934 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile CAS No. 941255-25-0

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2951934
CAS No.: 941255-25-0
M. Wt: 412.493
InChI Key: VPOJOOWQZGICRG-FMIVXFBMSA-N
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Description

This compound is a 1,3-oxazole derivative featuring a piperazine ring substituted with a 4-methylbenzoyl group at position 4 and an (E)-configured 4-methylstyryl group at position 2 of the oxazole core. Its molecular weight is 433.50 g/mol (calculated based on C₂₆H₂₄N₄O₂), and its structural complexity suggests applications in kinase inhibition or antimicrobial research .

Properties

IUPAC Name

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2/c1-18-3-7-20(8-4-18)9-12-23-27-22(17-26)25(31-23)29-15-13-28(14-16-29)24(30)21-10-5-19(2)6-11-21/h3-12H,13-16H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOJOOWQZGICRG-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves multiple steps. The synthetic route typically starts with the preparation of the piperazine derivative, followed by the introduction of the oxazole ring and the carbonitrile group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.

    Hydrolysis: The carbonitrile group can be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction .

Scientific Research Applications

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The oxazole ring and carbonitrile group may also contribute to the compound’s overall biological activity by interacting with different enzymes and pathways .

Comparison with Similar Compounds

a) Fluorine-Substituted Analogs

  • 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile (): Replaces the 4-methylbenzoyl with 4-fluorobenzoyl. Molecular weight: 418.41 g/mol.
  • 5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile ():

    • Features dual 4-fluorophenyl groups (benzoyl and ethenyl).
    • Molecular weight: 455.44 g/mol.
    • Increased polarity due to fluorine may reduce lipophilicity (clogP ~3.2 vs. ~3.8 for the target compound), impacting membrane permeability .

b) Chlorine- and Methoxy-Substituted Analogs

  • 5-[4-(4-Chlorobenzoyl)piperazin-1-yl]-2-[2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile (, Compound 7):

    • Substitutes methyl with chlorine on benzoyl and adds ethoxy to the ethenyl phenyl.
    • Molecular weight: 462.94 g/mol.
    • Chlorine’s larger size and ethoxy’s electron-donating effects could alter binding affinity in hydrophobic pockets .
  • 5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile (): Methoxy groups at ortho (benzoyl) and para (ethenyl) positions. Molecular weight: 444.48 g/mol.

Variations in the Ethenyl Substituent

a) Halogenated Ethenyl Groups

  • 2-[2-(2-Chlorophenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile ():
    • 2-Chlorophenyl replaces 4-methylphenyl on the ethenyl chain.
    • Molecular weight: 432.91 g/mol.
    • Ortho-chloro substitution may disrupt π-π stacking interactions compared to para-methyl .

b) Heterocyclic Ethenyl Groups

  • 5-[4-(3-Fluorobenzoyl)piperazin-1-yl]-2-[2-(thiophen-2-yl)ethenyl]-1,3-oxazole-4-carbonitrile ():
    • Thiophene replaces phenyl in the ethenyl group.
    • Molecular weight: 408.45 g/mol.
    • Thiophene’s sulfur atom could introduce hydrogen-bonding or coordinate with metal ions in biological targets .

Key Comparative Data Table

Compound Name Benzoyl Substituent Ethenyl Substituent Molecular Weight (g/mol) Key Features
Target Compound 4-Methyl (E)-4-Methylphenyl 433.50 Balanced lipophilicity, methyl stability
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile 4-Fluoro Phenyl 418.41 Higher metabolic stability
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile 4-Fluoro (E)-4-Fluorophenyl 455.44 Increased polarity
5-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile 2-Methoxy (E)-4-Methoxyphenyl 444.48 Enhanced solubility, steric effects
2-[2-(2-Chlorophenyl)ethenyl]-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile 4-Methyl (E)-2-Chlorophenyl 432.91 Altered π-interactions

Research Implications

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and chlorine substituents () improve metabolic stability but may reduce cell permeability. Methoxy groups () enhance solubility but complicate steric interactions.
  • Aromatic vs. Heterocyclic Ethenyl Groups : Thiophene-containing analogs () offer unique binding modes but may exhibit reduced aromatic stacking.
  • Stereochemical Considerations : The (E)-configuration in the target compound and analogs () is critical for maintaining planar geometry, essential for target binding .

Biological Activity

5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound characterized by a unique molecular structure that includes a piperazine moiety, an oxazole ring, and a carbonitrile functional group. This structural composition suggests potential pharmacological properties, making it an interesting candidate for various biological applications. The molecular formula of the compound is C21H22N4OC_{21}H_{22}N_{4}O .

Structural Features

The compound's structure can be summarized as follows:

Feature Description
Piperazine Ring Provides potential for interaction with biological targets.
Oxazole Ring Contributes to the compound's reactivity and biological activity.
Carbonitrile Group Enhances lipophilicity and may influence pharmacokinetics.

Biological Activity

Preliminary studies indicate that 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile exhibits significant biological activity. The following sections detail its potential pharmacological effects based on existing research.

Anticancer Activity

Research has shown that compounds with similar structural features possess anticancer properties. For instance, compounds containing piperazine and oxazole moieties have been investigated for their ability to inhibit tumor growth in various cancer cell lines. The specific activity of 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile against cancer cells remains to be fully elucidated but initial findings suggest promise.

The proposed mechanism of action for this compound may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases, which play a crucial role in cancer cell proliferation.
  • Induction of Apoptosis : Structural analogs have demonstrated the ability to induce programmed cell death in malignant cells through various pathways.

Interaction with Biological Macromolecules

Initial interaction studies suggest that the compound engages with biological macromolecules such as proteins and nucleic acids, which is critical for understanding its therapeutic potential. The binding affinity and specificity are key parameters that need further investigation.

Case Studies

Several studies have explored related compounds that share structural similarities with 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile:

  • Study on Piperazine Derivatives : Research indicated that piperazine derivatives exhibit significant antitumor activity, with some derivatives showing IC50 values in the low micromolar range against various cancer cell lines .
  • Oxazole-Based Compounds : A study highlighted the efficacy of oxazole-containing compounds in inhibiting cancer cell growth through multiple mechanisms, including disruption of cell cycle progression .

Comparative Analysis

The following table compares 5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3-oxazole-4-carbonitrile with structurally related compounds:

Compound Name Structural Features Biological Activity
5-[4-(4-methylbenzoyl)piperazin-1-yl]-2-styryl oxazolePiperazine, Oxazole, CarbonitrilePotential anticancer activity
1-(4-Methylbenzoyl)piperazinePiperazine with a benzoyl substituentModerate antitumor activity
2-(Phenyl)-1H-imidazo[4,5-b]pyridineImidazole ring instead of oxazoleDifferent biological profile

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